

An In-depth Technical Guide to enttoddalolactone (CAS: 1570054-19-1)

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Compound of Interest		
Compound Name:	Ent-toddalolactone	
Cat. No.:	B12103000	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone is a naturally occurring prenylated coumarin primarily isolated from the plant Toddalia asiatica. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Notably, ent-toddalolactone has demonstrated potential as an anti-inflammatory and anticancer agent. Its primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway to support further research and development of this compound.

Chemical and Physical Properties

ent-Toddalolactone is a coumarin derivative with the systematic IUPAC name (S)-6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	1570054-19-1	[1][2][3]
Molecular Formula	C16H20O6	[1]
Molecular Weight	308.33 g/mol	[1]
Synonyms	6-[(2S)-2,3-dihydroxy-3- methylbutyl]-5,7- dimethoxychromen-2-one	[1]
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	_
Purity	Commercially available up to >98% (HPLC)	[2]

Synthesis and Extraction

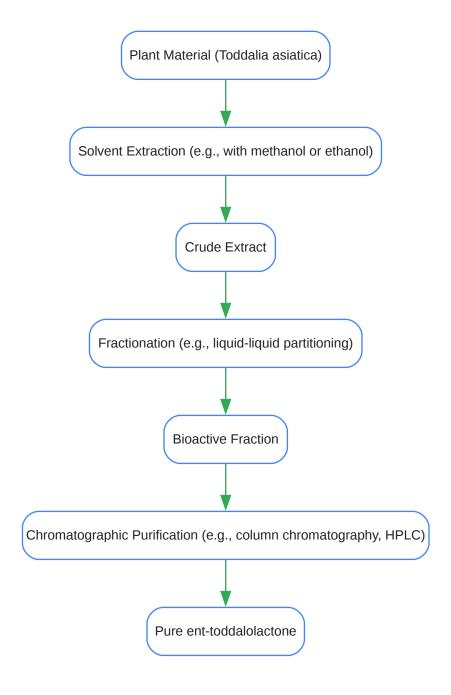
The primary source of **ent-toddalolactone** is the plant Toddalia asiatica, from which it can be obtained through extraction. Synthetic methods are also conceptually described.

Extraction from Natural Sources

A general workflow for the extraction and isolation of **ent-toddalolactone** from Toddalia asiatica can be inferred from standard phytochemical procedures.

Experimental Workflow: Extraction and Isolation





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Caption: General workflow for the extraction of **ent-toddalolactone**.

Chemical Synthesis

While detailed protocols for the total synthesis of **ent-toddalolactone** are not readily available in the searched literature, the general approach would likely involve the construction of the coumarin core followed by the introduction of the dihydroxymethylbutyl side chain. Key reaction types would include:



- Coumarin Ring Formation: Pechmann condensation or similar reactions.
- Prenylation: Introduction of the isoprenoid side chain.
- Oxidation/Hydroxylation: Formation of the diol functionality on the side chain.

Biological Activity and Mechanism of Action

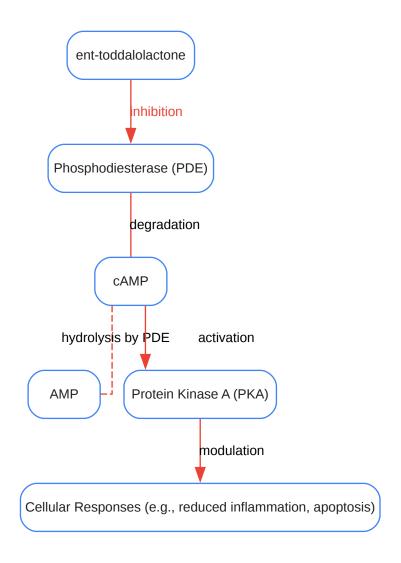
ent-Toddalolactone is reported to possess anti-inflammatory and anticancer properties, primarily through the inhibition of phosphodiesterase enzymes.

Phosphodiesterase Inhibition and cAMP Signaling

Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cAMP. By inhibiting PDEs, **ent-toddalolactone** increases the intracellular concentration of cAMP. This elevation in cAMP levels activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway, which in turn modulates the activity of various transcription factors and cellular processes.[4][5][6]

Signaling Pathway: ent-toddalolactone and cAMP





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Caption: Mechanism of action via PDE inhibition and cAMP pathway activation.

Anticancer Activity

The potential anticancer properties of **ent-toddalolactone** are attributed to its ability to inhibit tumor cell growth.[1] While specific IC₅₀ values for **ent-toddalolactone** against various cancer cell lines are not available in the reviewed literature, the general mechanism is likely linked to the induction of apoptosis and cell cycle arrest mediated by the cAMP signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of **ent-toddalolactone** are also linked to the increase in intracellular cAMP, which is known to have immunomodulatory and anti-inflammatory



properties. Elevated cAMP levels can suppress the production of pro-inflammatory cytokines.

Pharmacokinetics

Limited pharmacokinetic data for toddalolactone (the racemate of which **ent-toddalolactone** is one enantiomer) is available from a study in Sprague-Dawley rats.

Parameter	Value	Species	Dosage
Cmax	0.42 μg/mL	Rat	10 mg/kg
Tmax	0.25 h	Rat	10 mg/kg
t ₁ / ₂ (elimination)	1.05 h	Rat	10 mg/kg
AUC ₀ -t	0.46 μg/mL/h	Rat	10 mg/kg

This study also indicated that the metabolism of toddalolactone involves cytochrome P450 enzymes, specifically CYP1A1 and CYP3A5.

Experimental Protocols

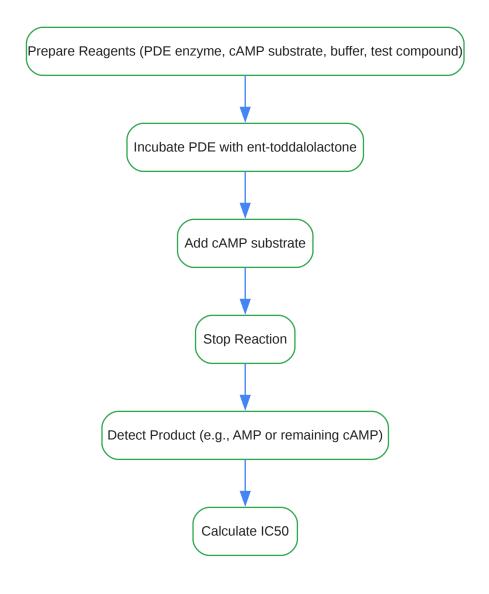
Detailed experimental protocols for the synthesis and specific biological assays of **ent-toddalolactone** are not extensively reported in the public domain. However, based on general methodologies, the following outlines can be proposed for key experiments.

Phosphodiesterase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against phosphodiesterase.

Experimental Workflow: PDE Inhibition Assay





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Caption: General workflow for a phosphodiesterase inhibition assay.

Methodology:

- Recombinant phosphodiesterase enzyme is incubated with varying concentrations of enttoddalolactone in a suitable buffer.
- The reaction is initiated by the addition of the substrate, cAMP.
- After a defined incubation period, the reaction is terminated.



- The amount of product (AMP) formed or the remaining substrate (cAMP) is quantified using a suitable detection method (e.g., fluorescence polarization, luminescence, or chromatography).
- The concentration of ent-toddalolactone that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (General Protocol)

To determine the anticancer activity of **ent-toddalolactone**, a standard cytotoxicity assay such as the MTT or MTS assay can be employed.

Methodology:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of **ent-toddalolactone** for a specified period (e.g., 24, 48, or 72 hours).
- A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt is added to each well.
- Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a colored formazan product.
- The formazan is solubilized, and the absorbance is measured at a specific wavelength.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vivo Anti-inflammatory Assay (e.g., Carrageenan-Induced Paw Edema)

This model is a standard method to evaluate the acute anti-inflammatory activity of a compound.

Methodology:



- Rodents (e.g., rats or mice) are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of ent-toddalolactone).
- The test compound or vehicle is administered orally or intraperitoneally.
- After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
- The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
- The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Future Directions

While **ent-toddalolactone** shows promise as a bioactive compound, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

- Determination of IC₅₀ values against a panel of phosphodiesterase isoforms to understand its selectivity.
- Screening against a diverse range of cancer cell lines to identify specific cancer types that are sensitive to ent-toddalolactone.
- In-depth studies on the downstream effects of cAMP elevation in relevant cell models.
- Development and optimization of a total synthesis route to enable the production of larger quantities for preclinical and clinical studies.
- Further pharmacokinetic and toxicological studies in various animal models.

Conclusion

ent-Toddalolactone is a natural product with compelling biological activities that warrant further investigation. Its role as a phosphodiesterase inhibitor provides a clear mechanistic basis for its observed anti-inflammatory and potential anticancer effects. This technical guide



consolidates the current knowledge on **ent-toddalolactone** and provides a framework for future research aimed at translating its therapeutic potential into clinical applications.

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